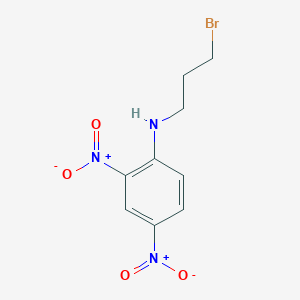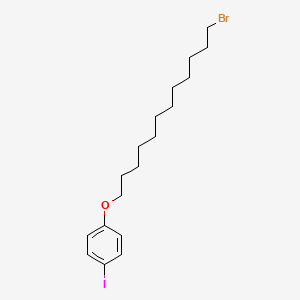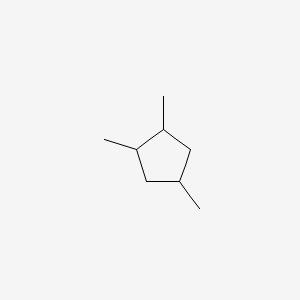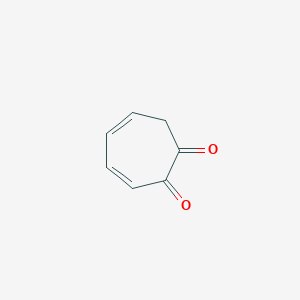![molecular formula C18H16N2O2 B14176954 N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide CAS No. 224796-49-0](/img/structure/B14176954.png)
N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide typically involves the reaction of 2-chloroquinoline with 2-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent. Additionally, it can interact with amyloid-beta peptides, preventing their aggregation and thereby offering neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and have diverse pharmacological activities.
4-Hydroxy-2-quinolones: These derivatives are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide stands out due to its specific structural features, such as the methoxyphenyl group, which can enhance its biological activity and selectivity towards certain molecular targets .
Propiedades
Número CAS |
224796-49-0 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-22-17-9-5-3-7-14(17)12-19-18(21)16-11-10-13-6-2-4-8-15(13)20-16/h2-11H,12H2,1H3,(H,19,21) |
Clave InChI |
VGIQBAZNGSSDLT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CNC(=O)C2=NC3=CC=CC=C3C=C2 |
Solubilidad |
15.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol]](/img/structure/B14176873.png)
![Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]-](/img/structure/B14176877.png)

![N-(2-Chlorophenyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]pentanamide](/img/structure/B14176881.png)
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid](/img/structure/B14176882.png)
![17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane](/img/structure/B14176885.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B14176892.png)
![1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14176900.png)
![(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide](/img/structure/B14176909.png)




![Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B14176948.png)
